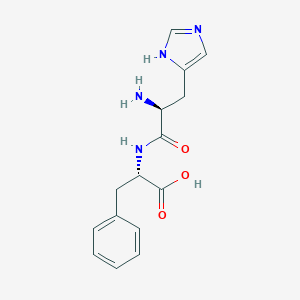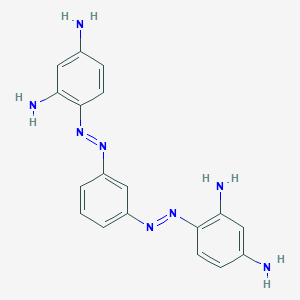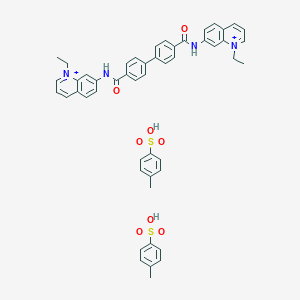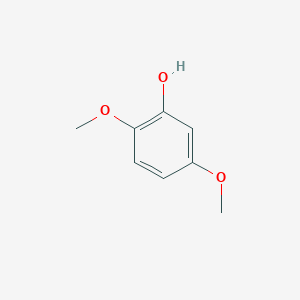
Dimethyltin(2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyltin(2) is a chemical compound that is widely used in scientific research applications due to its unique properties. It is a type of organotin compound that is known for its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Dimethyltin(2) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to changes in cellular signaling pathways and ultimately, cell death.
Efectos Bioquímicos Y Fisiológicos
Dimethyltin(2) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethyltin(2) in lab experiments is its stability. It is also relatively easy to synthesize and handle. However, one of the main limitations is its toxicity. It can be hazardous to handle and dispose of, and care must be taken to avoid exposure.
Direcciones Futuras
There are many potential future directions for research involving Dimethyltin(2). One area of interest is its potential use in the treatment of cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, research could focus on developing safer and more efficient methods for synthesizing and handling Dimethyltin(2).
Métodos De Síntesis
The synthesis of Dimethyltin(2) involves the reaction of tin(II) chloride with sodium methoxide in methanol. The reaction produces Dimethyltin(2) and sodium chloride as byproducts. The reaction is highly exothermic and requires careful handling due to the toxicity of the reactants and products.
Aplicaciones Científicas De Investigación
Dimethyltin(2) is used in a variety of scientific research applications. It is commonly used as a precursor for the synthesis of other organotin compounds. It is also used as a catalyst in various chemical reactions. Additionally, Dimethyltin(2) has been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
Número CAS |
16408-14-3 |
|---|---|
Nombre del producto |
Dimethyltin(2) |
Fórmula molecular |
C2H6Sn+2 |
Peso molecular |
148.78 g/mol |
Nombre IUPAC |
dimethyltin(2+) |
InChI |
InChI=1S/2CH3.Sn/h2*1H3;/q;;+2 |
Clave InChI |
VSCACQAYZDJOOU-UHFFFAOYSA-N |
SMILES |
C[Sn+2]C |
SMILES canónico |
C[Sn+2]C |
Otros números CAS |
16408-14-3 |
Sinónimos |
DIMETHYLTIN (++) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



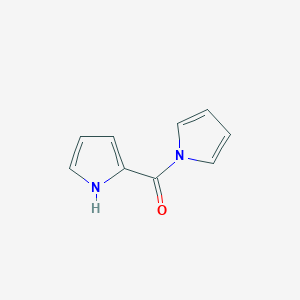
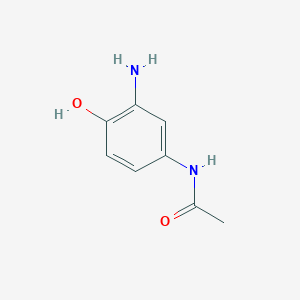
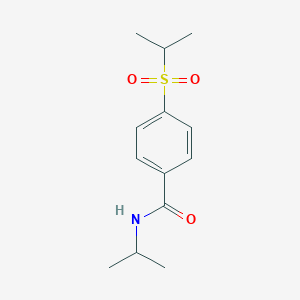
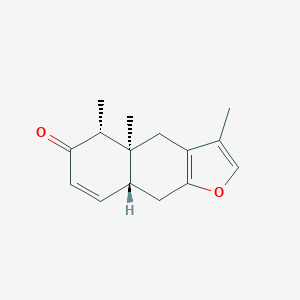
![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
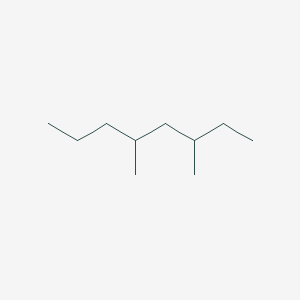
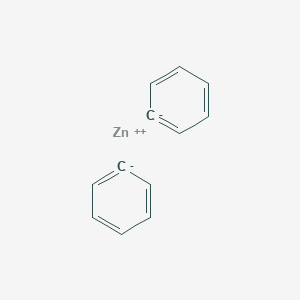
![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)


